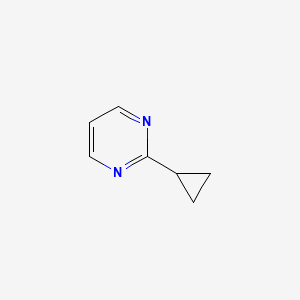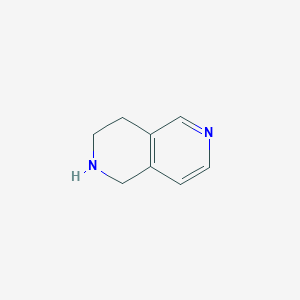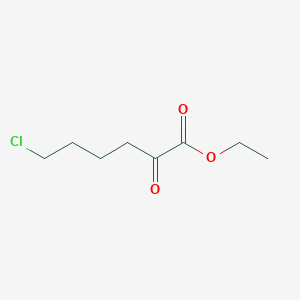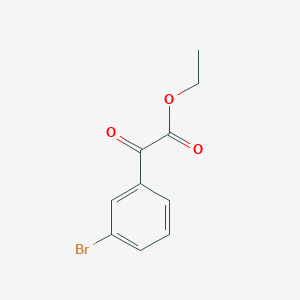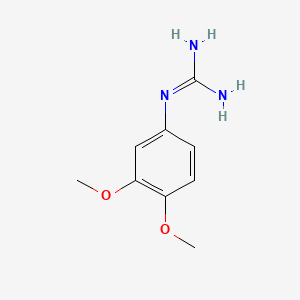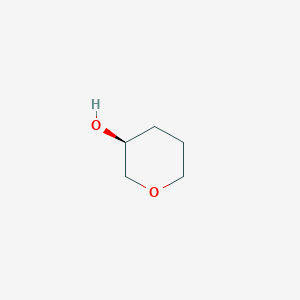
Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate” is a chemical compound with the molecular formula C11H9ClN2O3 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate” consists of a quinoxaline core, which is a nitrogen-containing heterocyclic compound . It has a chlorine atom at the 3rd position, a methoxy group at the 7th position, and a carboxylate group at the 2nd position .Wissenschaftliche Forschungsanwendungen
Wastewater Treatment
Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate: has been studied for its potential use in wastewater treatment. Research indicates that derivatives of this compound can be effective in the adsorption and removal of dyes such as methyl orange from wastewater . This application is particularly relevant for the treatment of industrial dye effluents, aiming to reduce the environmental impact of textile and dyeing industries.
Antimicrobial Activity
Quinoxaline derivatives exhibit a range of biological activities, including antimicrobial propertiesMethyl 3-chloro-7-methoxyquinoxaline-2-carboxylate can serve as a precursor for synthesizing compounds with potential antibacterial and antifungal effects, which are crucial in the development of new medications .
Cancer Research
In the field of oncology, quinoxaline derivatives have been identified as promising agents due to their cytotoxic properties against cancer cells. The compound could be utilized in the synthesis of novel chemotherapeutic agents that target specific cancerous cells .
Antiviral Applications
The structural framework of quinoxaline is significant in the synthesis of antiviral drugs. Given the ongoing need for effective treatments against viral infections, Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate could play a role in creating compounds to combat viruses, including emerging strains .
Agricultural Chemicals
Quinoxaline derivatives are also explored for their use in agriculture, particularly in the synthesis of plant protection agents. These compounds can help in controlling plant viruses, thus safeguarding crops and ensuring food security .
Neurological Disorders
There is ongoing research into the therapeutic applications of quinoxaline derivatives for neurological conditions such as schizophreniaMethyl 3-chloro-7-methoxyquinoxaline-2-carboxylate may contribute to the development of drugs that address the complex mechanisms involved in such disorders .
Eigenschaften
IUPAC Name |
methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-16-6-3-4-7-8(5-6)13-9(10(12)14-7)11(15)17-2/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKARKXODXILSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C(=N2)C(=O)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

